molecular formula C5H7ClN2OS B2841472 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole CAS No. 4153-74-6

2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole

Cat. No. B2841472
CAS RN: 4153-74-6
M. Wt: 178.63
InChI Key: ZLAMXDCGUYPQJG-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole” are not available, similar compounds are often synthesized through condensation reactions . For example, 2-chloromethyl-1H-benzimidazole derivatives were prepared by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles .


Chemical Reactions Analysis

The chemical reactions of “2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole” would depend on the specific conditions and reagents used. In general, chloromethyl groups can participate in nucleophilic substitution reactions .

Scientific Research Applications

Fungicidal Activities

Etridiazole, a compound closely related to 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole, exhibits significant fungicidal properties against fungi from the Oomycete group. The mechanism appears to involve the impairment of fungal growth by activating phospholipases in the mitochondrial membranes, leading to lipid peroxidation and membrane damage (Radzuhn & Lyr, 1984). Moreover, synthetic efforts have produced various thiadiazole derivatives evaluated as soil fungicides, highlighting the importance of the thiadiazole scaffold in developing antifungal agents (Narayanan, Bernstein, & Williams, 1966).

Environmental Fate and Photodegradation

Research into the environmental fate of etridiazole, a structurally similar compound to 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole, underlines the importance of understanding the photodegradation pathways during water treatment processes. UV radiation promotes the degradation of etridiazole, leading to various byproducts. Such studies are crucial for assessing the environmental impact and removal efficiency of thiadiazole-based compounds in water treatment systems (Liu, Qiang, Tian, & Zhang, 2009).

Synthetic Methodologies

The synthesis of thiadiazole derivatives, including 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole, is a field of continued interest due to the biological activities of these compounds. Studies have developed efficient synthetic routes for thiadiazole and its derivatives, facilitating the exploration of their biological and pharmacological properties. For example, the preparation of 2-alkoxy-5-chloromethyl-1,3,4-thiadiazoles through ring closure and nucleophilic displacement reactions underscores the synthetic versatility of thiadiazole derivatives (Rufenacht, 1972).

Corrosion Inhibition

1,3,4-Thiadiazole derivatives, related to 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole, have been studied as corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting metals from corrosion, alongside insights into their adsorption behavior and mechanism, highlights the potential industrial applications of thiadiazole derivatives in material science and engineering (Attou et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole”. For example, if used as a pharmaceutical, it would interact with biological targets to exert its effects .

Safety and Hazards

The safety and hazards of “2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole” would depend on its specific physical and chemical properties. For instance, compounds with a chloromethyl group can be harmful if swallowed, cause severe skin burns and eye damage, and may be fatal if inhaled .

Future Directions

The future directions for research on “2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole” would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

2-(chloromethyl)-5-ethoxy-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2OS/c1-2-9-5-8-7-4(3-6)10-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAMXDCGUYPQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole

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